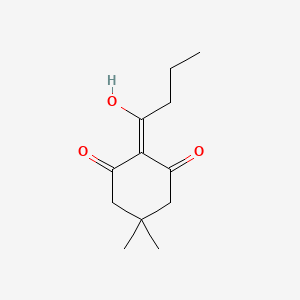
2-Cyclohexen-1-one, 3-hydroxy-5,5-dimethyl-2-(1-oxobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxybutylidene)-5,5-dimethylcyclohexane-1,3-dione is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a hydroxybutylidene group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxybutylidene)-5,5-dimethylcyclohexane-1,3-dione can be achieved through several methods. One common approach involves the reaction of a carboxylic acid with phosphorous acid and phosphorous trichloride in the presence of silica gel as a solid support. This mixture is then irradiated in a microwave unit at 80°C for 3 minutes, followed by hydrolysis with water and further irradiation at 100°C for 3 minutes .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxybutylidene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-(1-Hydroxybutylidene)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bone-related diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxybutylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-hydroxybutylidene-1,1-bisphosphonic acid: Known for its use in treating bone diseases.
Alendronic acid: Another bisphosphonate used in osteoporosis treatment.
Uniqueness
2-(1-Hydroxybutylidene)-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexane ring and hydroxybutylidene group make it particularly interesting for various synthetic and therapeutic applications .
Propiedades
Número CAS |
57293-99-9 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-(1-hydroxybutylidene)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H18O3/c1-4-5-8(13)11-9(14)6-12(2,3)7-10(11)15/h13H,4-7H2,1-3H3 |
Clave InChI |
ZEHQJLUMPNSNCI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=C1C(=O)CC(CC1=O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


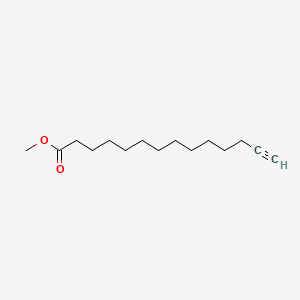
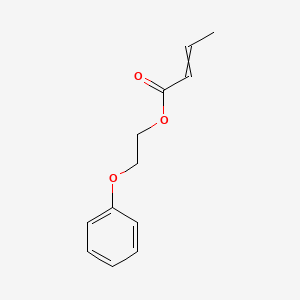
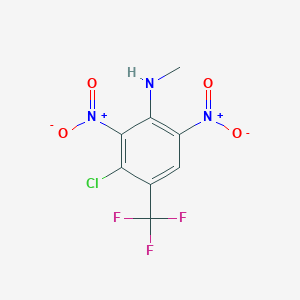
![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)
![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate](/img/structure/B14613951.png)

![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
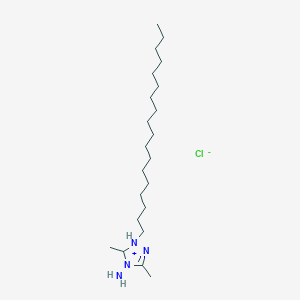
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
methanone](/img/structure/B14613998.png)

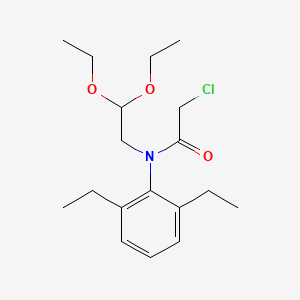
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)

